REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.S(Cl)([Cl:15])=O>C1C=CC=CC=1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([Cl:15])=[O:12]
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
224 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
According to the synthesis scheme
|
Type
|
CUSTOM
|
Details
|
was placed in a 50 ml round-bottom flask
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen gas
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to dry within a concentrator under a reduced pressure
|
Type
|
ADDITION
|
Details
|
after the addition of 10 ml benzene
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride (SOCl2) was removed from the mixture by three repeats
|
Type
|
ADDITION
|
Details
|
of adding 10 ml benzene
|
Type
|
CONCENTRATION
|
Details
|
concentrating the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |